molecular formula C24H27N3O B2911728 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one CAS No. 2034304-07-7

1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2911728
CAS No.: 2034304-07-7
M. Wt: 373.5
InChI Key: ZUVVSPFVBYXEPN-UHFFFAOYSA-N
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Description

1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a piperidine ring, and a diphenylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the coupling of these intermediates with diphenylpropanone.

  • Preparation of Pyrazole Ring:

      Starting Material: 1-methyl-1H-pyrazole

      Reagents: Acylating agents, such as acetic anhydride or acetyl chloride

      Conditions: Reflux in an appropriate solvent like dichloromethane

  • Formation of Piperidine Ring:

      Starting Material: Piperidine

      Reagents: Alkylating agents, such as methyl iodide

      Conditions: Room temperature or slightly elevated temperatures in a polar solvent like ethanol

  • Coupling with Diphenylpropanone:

      Reagents: Base (e.g., sodium hydride) and coupling agents (e.g., DCC - dicyclohexylcarbodiimide)

      Conditions: Stirring at room temperature or under reflux conditions

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or piperidine rings, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Introduction of alkyl or acyl groups

Scientific Research Applications

1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and piperidine rings can interact with active sites, potentially inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-phenylpropan-1-one: Lacks one phenyl group, potentially altering its chemical properties and biological activity.

    1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylbutan-1-one: Has an additional carbon in the alkyl chain, which may affect its reactivity and interaction with biological targets.

Uniqueness: 1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O/c1-26-16-14-23(25-26)21-13-8-15-27(18-21)24(28)17-22(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,14,16,21-22H,8,13,15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVVSPFVBYXEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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